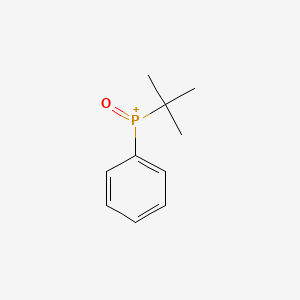

tert-Butyl(phenyl)phosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl(phenyl)phosphine oxide is a useful research compound. Its molecular formula is C10H14OP+ and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Tert-butyl(phenyl)phosphine oxide serves as a valuable ligand in various catalytic processes, particularly in transition metal catalysis.

Palladium-Catalyzed Reactions

Phosphine oxides are frequently employed as ligands in palladium-catalyzed reactions, enhancing the efficiency and selectivity of these transformations. For example, they are used in cross-coupling reactions, which are crucial for synthesizing complex organic molecules .

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, where it plays a role in inducing enantioselectivity. A study demonstrated that this compound could facilitate the formation of P-chiral secondary phosphine oxides through a modular asymmetric synthesis route . This method allows for high enantiomeric purity and structural diversity.

Material Science Applications

This compound is also explored for its potential in material science:

- Light-Emitting Materials : Research indicates that phosphine oxides can be incorporated into light-emitting devices due to their favorable electronic properties .

- Stabilization of Coordination Complexes : Tertiary phosphine oxides stabilize coordination complexes in organometallic chemistry, which can be beneficial for developing new materials with specific properties .

Analyse Chemischer Reaktionen

Visible-Light-Induced C–P Bond Formation

tBuPhP(O)H undergoes enantioretentive C–P coupling with heteroaryl chlorides under visible-light irradiation without external photocatalysts. Key findings include:

Reaction Conditions and Yields

| Entry | Solvent | Base | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | tBuOK | 18 | 54 | – |

| 2 | DMSO | NaOH | 6 | 84 | 98 |

| 3 | Toluene | tBuOK | 18 | 28 | – |

| Data from |

-

Optimal Conditions : DMSO solvent with NaOH at room temperature under blue LED irradiation (7 W) achieves 84% yield and 98% enantiomeric excess (ee) .

-

Scope : Compatible with 2-chloropyridine, 2-bromothiophene, and polypyridyl chlorides (e.g., 2,9-dichloro-1,10-phenanthroline) .

Radical-Mediated Pathway

DFT calculations reveal a diradical intermediate formed via intersystem crossing under visible light. The reaction proceeds through:

-

Deprotonation of tBuPhP(O)H by NaOH to generate a phosphorus-centered anion.

-

Single electron transfer (SET) to heteroaryl chloride, forming a carbon-centered radical.

-

Radical–radical coupling with retention of P-configuration .

Solvent-Dependent Stereochemistry

-

Polar Solvents (DMSO) : Retain configuration due to fast deprotonation and stable anion intermediates .

-

Nonpolar Solvents (THF) : Inversion occurs via slow deprotonation and SN2-like pathways .

Enantiomeric Resolution

tBuPhP(O)H is resolved using chiral auxiliaries or crystallization:

Diastereomeric Complexation

| Method | Resolving Agent | ee (%) | Yield (%) |

|---|---|---|---|

| Crystallization | (−)-Dibenzoyltartaric acid | 98 | 46 |

| Dynamic Resolution (Iodine) | (−)-Dibenzoyltartaric acid | 96 | 84 |

| Data from |

Halogenation Reactions

tBuPhP(O)H reacts with CCl₄ under flow chemistry conditions:

Microreactor-Assisted Chlorination

| Condition | Solvent | Temp (°C) | Time (min) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| Batch (traditional) | CCl₄ | 25 | 75 h | 90 | 42 |

| Flow (optimized) | Toluene | 100 | 25 | ≥99 | 96 |

| Data from |

-

Mechanism : Tautomerization to trivalent phosphorus species facilitates nucleophilic attack on CCl₄ .

Stability and Racemization

-

Thermal Stability : Retains >95% ee at 80°C in DMSO but racemizes in DBU (62% ee after 4 h) .

-

Light Sensitivity : Reactions require exclusion of UV light to prevent radical-mediated racemization .

Table 1: Visible-Light-Induced C–P Coupling Optimization

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | NaOH | 6 | 84 |

| DMF | tBuOK | 18 | 27 |

| THF | tBuOK | 18 | 40 |

Table 2: Halogenation Under Flow Conditions

| Parameter | Value |

|---|---|

| Residence Time | 25 min |

| Temperature | 100°C |

| Enantioselectivity | 96% ee |

Eigenschaften

CAS-Nummer |

6057-79-0 |

|---|---|

Molekularformel |

C10H14OP+ |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

tert-butyl-oxo-phenylphosphanium |

InChI |

InChI=1S/C10H14OP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1 |

InChI-Schlüssel |

LGVYMGMEHFHLLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[P+](=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.